molecular formula C11H11ClN2O2 B1313140 4-Chloro-6,7-dimethoxy-2-methylquinazoline CAS No. 50377-49-6

4-Chloro-6,7-dimethoxy-2-methylquinazoline

Cat. No. B1313140
CAS RN: 50377-49-6
M. Wt: 238.67 g/mol
InChI Key: VHTOWTBCVHATEY-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethoxy-2-methylquinazoline is a chemical compound with the molecular formula C11H11ClN2O2 . It has a molecular weight of 238.67 and is a solid at room temperature . It is a useful synthetic intermediate in the preparation of epidermal growth factors .


Synthesis Analysis

The synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline can be achieved from 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one . The detailed reaction conditions and yield are not available in the search results.


Molecular Structure Analysis

The InChI code for 4-Chloro-6,7-dimethoxy-2-methylquinazoline is 1S/C11H11ClN2O2/c1-6-13-8-5-10 (16-3)9 (15-2)4-7 (8)11 (12)14-6/h4-5H,1-3H3 . The exact structure visualization is not available in the search results.


Physical And Chemical Properties Analysis

4-Chloro-6,7-dimethoxy-2-methylquinazoline is a solid at room temperature . It has a molecular weight of 238.67 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Pharmacology

4-Chloro-6,7-dimethoxy-2-methylquinazoline: has been identified as a valuable compound in pharmacology due to its potential biological and pharmaceutical activities . It serves as an important intermediate in the synthesis of various medications, including:

Agriculture

In the agricultural sector, 4-Chloro-6,7-dimethoxy-2-methylquinazoline could be explored for its role as an auxin-inhibiting substance. Research has isolated similar compounds from maize shoots, which have the potential to regulate plant growth and development .

Material Science

This compound is also significant in material science. It can act as a synthetic intermediate in the preparation of various bioactive compounds, which may have applications in developing new materials with specific desired properties .

Industrial Applications

Industrially, 4-Chloro-6,7-dimethoxy-2-methylquinazoline is a versatile intermediate. It’s used in the synthesis of azoles piperazine class drugs, which have a substantial market globally due to their application in vasodilators and treatments for benign prostate hyperplasia .

Environmental Impact

While specific studies on the environmental impact of 4-Chloro-6,7-dimethoxy-2-methylquinazoline are limited, it’s crucial to assess the safety and hazard statements related to its handling and storage. It’s typically stored under an inert atmosphere at 2-8°C to maintain stability and prevent degradation .

Medical Research

In medical research, 4-Chloro-6,7-dimethoxy-2-methylquinazoline is a promising candidate for the development of new therapeutic agents. Its role as a synthetic intermediate might contribute to the discovery of novel drugs with improved efficacy and reduced side effects .

Safety and Hazards

The safety information for 4-Chloro-6,7-dimethoxy-2-methylquinazoline includes the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

4-chloro-6,7-dimethoxy-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-6-13-8-5-10(16-3)9(15-2)4-7(8)11(12)14-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTOWTBCVHATEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440789
Record name 4-chloro-6,7-dimethoxy-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7-dimethoxy-2-methylquinazoline

CAS RN

50377-49-6
Record name 4-chloro-6,7-dimethoxy-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one (1.0 mg) and phosphorous oxychloride (20 mL) was refluxed for 3 h. The reaction mixture was attained to rt and poured into ice cold water and stirred for 10 min. The solution was extracted with chloroform (3×100 mL) and the combined CHCl3 layer was washed water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent to give the product as a yellow color solid (1.0 g, 92%), mp 182-184° C. 1H NMR (400 MHz, CDCl3): δ 7.36 (1H, s), 7.30 (1H, s), 4.06 (6H, s), 2.81 (3H, s); LC-MS (positive ion mode): m/z 239, 241 (M+H)+.
Quantity
1 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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